molecular formula C21H14BrFN4O3 B2724682 N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105200-63-2

N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No. B2724682
CAS RN: 1105200-63-2
M. Wt: 469.27
InChI Key: JRQRPNITHPQBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C21H14BrFN4O3 and its molecular weight is 469.27. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research on related oxadiazole derivatives, such as those synthesized and evaluated for their antimicrobial properties, indicates significant potential in combating microbial infections. For example, a series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives exhibited notable antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the role of fluorine atoms in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).

Anticancer Activity

Derivatives containing the oxadiazole moiety have been explored for their anticancer activities. Thiazolyl N-benzyl-substituted acetamide derivatives, for example, showed inhibition of Src kinase, a target in cancer therapy, suggesting potential applications in developing anticancer agents (Fallah-Tafti et al., 2011). Similarly, new functionalized pyridine linked thiazole derivatives demonstrated promising antiproliferative activity against various cancer cell lines, including liver and breast cancer (Alqahtani & Bayazeed, 2020).

Radioligand Applications

The development of selective radioligands for imaging translocator proteins with PET highlights another area of application. Compounds like DPA-714, designed with fluorine for labeling with fluorine-18, underscore the importance of such structures in diagnostic imaging and potentially therapeutic monitoring (Dollé et al., 2008).

Structure-Activity Relationships in Drug Development

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors reveal the significance of molecular modifications for improving metabolic stability and efficacy (Stec et al., 2011). This underscores the potential of compounds like N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide in drug discovery and development, particularly in targeting specific signaling pathways involved in diseases.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN4O3/c22-14-8-9-17(16(23)11-14)24-18(28)12-27-10-4-7-15(21(27)29)20-25-19(26-30-20)13-5-2-1-3-6-13/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQRPNITHPQBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.